1-(4-methoxyphenyl)-1-methylurea
Description
Properties
CAS No. |
302896-77-1 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Urea Formation via Isocyanate Coupling
Direct coupling of 4-methoxyaniline with methyl isocyanate represents a straightforward route:
Optimization Parameters :
-
Solvent : Dichloromethane or ethyl acetate, as evidenced in carboxamide syntheses.
-
Catalyst : Triethylamine (2.2 mmol) for base-mediated activation.
-
Yield : Analogous reactions report 82–93% yields for carboxamides, suggesting comparable efficiency for ureas.
Analytical Validation :
Post-synthesis purification via flash chromatography (PE/EtOAc eluent) and characterization by (δ 7.35–7.28 ppm for aromatic protons) and IR (C=O stretch at ~1640 cm⁻¹) ensure product integrity.
Resolution Techniques for Enantiomeric Control
Chiral Auxiliary-Assisted Synthesis
The patent WO2015159170A2 employs (S)-(-)-α-methylbenzylamine as a chiral auxiliary to resolve enantiomers during imine formation. This method, achieving 100% chiral purity via recrystallization, can be adapted for urea synthesis by incorporating chiral amines or urease enzymes.
Mechanistic Insight :
The auxiliary directs stereochemistry during imine reduction, a principle extendable to urea precursors. For example, using (R)- or (S)-configured amines could yield enantiomerically pure ureas, critical for pharmacological activity.
Enzymatic Resolution
Lipase B-mediated resolution, though deemed unsuitable for scale-up in the patent, offers an eco-friendly alternative. Hydrolytic enzymes could selectively cleave undesired urea enantiomers, enhancing optical purity.
Comparative Analysis of Methodologies
Key Observations :
-
Catalytic hydrogenation excels in scalability and purity but requires specialized equipment.
-
Isocyanate coupling offers simplicity and high yields, ideal for lab-scale synthesis.
-
Enzymatic methods, while sustainable, need optimization for industrial adoption.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-1-methylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: 4-Hydroxyphenyl-1-methylurea
Reduction: 4-Methoxyaniline and methylamine
Substitution: Various substituted phenylureas depending on the nucleophile used
Scientific Research Applications
1-(4-Methoxyphenyl)-1-methylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4-methoxyphenyl)-1-methylurea exerts its effects depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The methoxy group can enhance the compound’s binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table compares 1-(4-methoxyphenyl)-1-methylurea with key structural analogs, focusing on substituents, molecular properties, and applications:
Key Observations:
- Substituent Effects on Lipophilicity : The 4-methoxyphenyl group in the target compound enhances polarity compared to chlorinated analogs like DCPMU, which has higher lipophilicity due to electron-withdrawing chlorine atoms .
- Regioselectivity in Synthesis : Unsymmetrical ureas like 1-(4-methoxyphenyl)-3-methylurea () often form regioisomers during synthesis, complicating purification. This contrasts with symmetrical ureas, which avoid such issues .
Physicochemical Properties
- Molecular Weight and Solubility : The target compound’s molecular weight (180.21 g/mol) is lower than benzyl-substituted analogs (e.g., 290.74 g/mol in ), implying better aqueous solubility.
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group’s electron-donating methoxy moiety may stabilize resonance structures in the urea backbone, influencing reactivity in synthetic pathways .
Q & A
Q. What are the key synthetic routes for preparing 1-(4-methoxyphenyl)-1-methylurea, and how can reaction conditions be optimized?
The synthesis of this compound typically involves urea bond formation via reaction of an isocyanate with an amine. A common approach includes:
- Step 1: Preparation of 4-methoxyphenylmethylamine.
- Step 2: Reaction with methyl isocyanate under anhydrous conditions (e.g., in dichloromethane) at 0–25°C.
- Optimization: Catalysts like triethylamine improve yields, while controlled stoichiometry (1:1 molar ratio) minimizes side products. Purity is enhanced via recrystallization using ethanol/water mixtures .
Key Characterization: Nuclear Magnetic Resonance (NMR) confirms urea bond formation, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%) .
Q. How can researchers characterize the purity and structural integrity of this compound using analytical techniques?
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks at δ 3.78 ppm (methoxy group) and δ 6.8–7.2 ppm (aromatic protons) confirm the 4-methoxyphenyl moiety.
- ¹³C NMR: Signals at ~155 ppm (urea carbonyl) validate the core structure.
- Mass Spectrometry (MS): Molecular ion peak at m/z 166.18 (C₈H₁₀N₂O₂) confirms molecular weight .
- HPLC: Retention time comparison against standards ensures purity (>98%) .
Advanced Research Questions
Q. What are the structure-activity relationship (SAR) trends observed in this compound derivatives, and how do substituent modifications affect biological activity?
| Substituent Modification | Biological Impact | Mechanistic Insight |
|---|---|---|
| Methoxy group replacement (e.g., ethoxy, chloro) | Altered receptor binding affinity due to electronic effects | Electron-withdrawing groups (e.g., Cl) reduce hydrogen-bonding capacity, decreasing enzyme inhibition . |
| Addition of pyrrolidinone rings | Enhanced metabolic stability | Steric hindrance from the ring slows degradation, improving pharmacokinetics . |
| Methyl group on urea nitrogen | Increased lipophilicity | Improves blood-brain barrier penetration in CNS-targeted studies . |
Q. How do solvent polarity and reaction stoichiometry influence the regioselectivity of urea bond formation in derivatives of this compound?
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring urea bond formation. Non-polar solvents (e.g., toluene) may lead to incomplete reactions.
- Stoichiometry: A 1:1 amine-to-isocyanate ratio minimizes dimerization. Excess isocyanate promotes side reactions (e.g., carbamate formation).
- Case Study: Optimized conditions (DMF, 25°C, 1:1 ratio) achieved 85% yield vs. 60% in toluene .
Q. What analytical strategies resolve contradictions in reported biological activity data for this compound analogs?
- Reproducibility Checks: Validate assay conditions (e.g., pH, temperature) across studies. For example, conflicting enzyme inhibition data may arise from variations in buffer systems.
- Metabolite Screening: Use LC-MS to identify degradation products that may interfere with activity measurements.
- Computational Modeling: Molecular docking studies clarify binding interactions (e.g., methoxy group’s role in hydrophobic pockets) .
Q. What are the challenges in scaling up laboratory-scale synthesis of this compound for preclinical studies?
- Heat Management: Exothermic urea formation requires flow microreactors for temperature control.
- Purification: Column chromatography is impractical at scale; switch to fractional crystallization or continuous extraction.
- Yield Optimization: Pilot studies show 10% yield loss at >100 g batches due to aggregation; surfactant additives mitigate this .
Methodological Considerations
Q. How can researchers design experiments to assess the hydrolytic stability of this compound under physiological conditions?
- Simulated Gastric Fluid (pH 1.2): Incubate compound at 37°C for 24 hours, monitor degradation via HPLC.
- Phosphate-Buffered Saline (pH 7.4): Use LC-MS to identify hydrolysis products (e.g., 4-methoxyphenylmethylamine).
- Kinetic Analysis: Calculate half-life (t₁/₂) using first-order decay models. Reported t₁/₂: ~8 hours at pH 7.4 .
Q. What computational tools predict the pharmacokinetic properties of this compound derivatives?
- ADMET Prediction: SwissADME or ADMETLab estimate LogP (2.1), aqueous solubility (-3.2 LogS), and CYP450 inhibition.
- Molecular Dynamics (MD): Simulations reveal binding stability with targets (e.g., cyclooxygenase-2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
